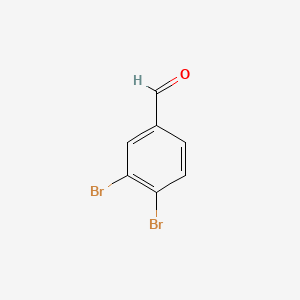

3,4-Dibromobenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4-dibromobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2O/c8-6-2-1-5(4-10)3-7(6)9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTYRZXNEFUYFCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40347481 | |

| Record name | 3,4-Dibromobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40347481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74003-55-7 | |

| Record name | 3,4-Dibromobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40347481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dibromobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,4-Dibromobenzaldehyde

CAS Number: 74003-55-7

This technical guide provides comprehensive information on 3,4-Dibromobenzaldehyde, a versatile aromatic aldehyde widely utilized as an intermediate in organic synthesis. It is intended for researchers, scientists, and professionals in the fields of drug development, materials science, and chemical synthesis. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and common reactions, and includes visualizations of key reaction pathways.

Chemical and Physical Properties

3,4-Dibromobenzaldehyde is a crystalline solid that is soluble in various organic solvents.[1] Its key physical and chemical properties are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value | Reference |

| CAS Number | 74003-55-7 | [2][3] |

| Molecular Formula | C₇H₄Br₂O | [2][3] |

| Molecular Weight | 263.91 g/mol | [2][3] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 67-69 °C | [1] |

| Boiling Point | 303.6 ± 27.0 °C (Predicted) | [1] |

| Density | 1.977 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility | Insoluble in water; Soluble in ethanol (B145695), ether, and toluene. | [1] |

Table 2: Spectral Data

| Spectroscopy | Data | Reference |

| ¹H NMR | Spectra available in various databases. | |

| ¹³C NMR | Spectra available in various databases. | |

| IR Spectroscopy | Key peaks include C=O (carbonyl) stretch. | |

| Mass Spectrometry | Spectra available in various databases. |

Synthesis of 3,4-Dibromobenzaldehyde

A common method for the synthesis of 3,4-Dibromobenzaldehyde involves the bromination of a suitable benzaldehyde (B42025) precursor. The following is a representative experimental protocol adapted from procedures for similar brominated aromatic aldehydes.

Experimental Protocol: Bromination of 4-Bromobenzaldehyde

This protocol describes a plausible method for the synthesis of 3,4-Dibromobenzaldehyde starting from 4-bromotoluene (B49008), which is first brominated and then hydrolyzed.

Materials:

-

4-Bromotoluene

-

Bromine

-

Iron filings (catalyst)

-

Calcium Carbonate

-

Sodium bisulfite solution (saturated)

-

Sodium carbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask (3-necked)

-

Reflux condenser

-

Dropping funnel

-

Mechanical stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Bromination: In a 3-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, place 4-bromotoluene and a catalytic amount of iron filings. Heat the mixture to 105-110 °C. Slowly add bromine from the dropping funnel over 1-2 hours while maintaining the temperature. After the addition is complete, raise the temperature to 135 °C and continue stirring for another 2 hours.[4]

-

Hydrolysis: Cool the reaction mixture and transfer it to a larger flask. Add powdered calcium carbonate and water. Heat the mixture to reflux for several hours to hydrolyze the benzal bromide intermediate.[4]

-

Work-up: After cooling, steam distill the mixture to isolate the crude 3,4-Dibromobenzaldehyde.[4] The distillate can be extracted with dichloromethane.

-

Purification: The organic extract is washed with a saturated sodium bisulfite solution to remove any unreacted bromine, followed by a sodium carbonate solution and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Caption: Workflow for the synthesis of 3,4-Dibromobenzaldehyde.

Key Reactions of 3,4-Dibromobenzaldehyde

3,4-Dibromobenzaldehyde is a valuable starting material for a variety of chemical transformations, primarily involving the aldehyde functional group and the bromo-substituted aromatic ring.

Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide.

Experimental Protocol: Wittig Olefination

Materials:

-

3,4-Dibromobenzaldehyde

-

(Carbethoxymethylene)triphenylphosphorane (or other suitable Wittig reagent)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Hexanes and Ethyl acetate (B1210297)

Procedure:

-

Dissolve 3,4-Dibromobenzaldehyde in dry dichloromethane in a round-bottom flask under an inert atmosphere.

-

Add the Wittig reagent portion-wise to the stirred solution at room temperature.[3]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with dichloromethane, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution. The crude product can be purified by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent.[5]

Caption: General pathway of a Wittig reaction with 3,4-Dibromobenzaldehyde.

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses phosphonate (B1237965) carbanions, often leading to (E)-alkenes with high stereoselectivity.[2][6]

Experimental Protocol: HWE Olefination

Materials:

-

3,4-Dibromobenzaldehyde

-

Triethyl phosphonoacetate (or other suitable phosphonate)

-

Sodium hydride (NaH) or other suitable base (e.g., DBU, K₂CO₃)[7]

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere, suspend sodium hydride in anhydrous THF.

-

Cool the suspension to 0 °C and slowly add a solution of triethyl phosphonoacetate in anhydrous THF.

-

Allow the mixture to stir at room temperature for about 1 hour to ensure complete formation of the phosphonate carbanion.

-

Cool the reaction mixture back to 0 °C and add a solution of 3,4-Dibromobenzaldehyde in anhydrous THF dropwise.

-

Monitor the reaction by TLC. Once the starting material is consumed, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.[7]

Caption: General pathway of a Horner-Wadsworth-Emmons reaction.

Suzuki Coupling

The Suzuki coupling reaction is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide, which can be applied to the bromo-substituents of 3,4-Dibromobenzaldehyde.

Experimental Protocol: Suzuki Coupling

Materials:

-

3,4-Dibromobenzaldehyde

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃, K₃PO₄)[8]

-

Solvent system (e.g., 1,4-dioxane/water, toluene/water)[8]

-

Ethyl acetate

Procedure:

-

In a reaction vessel, combine 3,4-Dibromobenzaldehyde, the arylboronic acid, the palladium catalyst, and the base.

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add the degassed solvent system.

-

Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir for several hours, monitoring the progress by TLC.[8]

-

After completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

Caption: Catalytic cycle of a Suzuki coupling reaction.

Schiff Base Formation

Aldehydes readily react with primary amines to form Schiff bases (imines), which are important intermediates in the synthesis of various biologically active compounds.

Experimental Protocol: Schiff Base Formation

Materials:

-

3,4-Dibromobenzaldehyde

-

Aniline (or other primary amine)

-

Ethanol

-

Glacial acetic acid (catalytic amount)

Procedure:

-

Dissolve 3,4-Dibromobenzaldehyde in ethanol in a round-bottom flask.

-

Add an equimolar amount of the primary amine to the solution.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Stir the reaction mixture at room temperature or with gentle heating. The formation of a precipitate often indicates product formation.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture and collect the solid product by filtration.

-

Wash the product with cold ethanol and dry under vacuum. Recrystallization can be performed if necessary.

Caption: General scheme for Schiff base formation.

Safety and Handling

3,4-Dibromobenzaldehyde is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.[8] In case of contact, rinse the affected area with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS).[7][8][9]

Applications

Due to its reactive aldehyde group and the presence of two bromine atoms that can participate in cross-coupling reactions, 3,4-Dibromobenzaldehyde is a valuable building block for the synthesis of:

-

Pharmaceutical intermediates

-

Agrochemicals

-

Functional dyes and pigments

-

Organic electronic materials

This technical guide serves as a starting point for researchers working with 3,4-Dibromobenzaldehyde. For specific applications, further literature research and optimization of the described protocols may be necessary. Always adhere to standard laboratory safety procedures when handling this and any other chemical.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 9. sciepub.com [sciepub.com]

An In-depth Technical Guide to the Physical Properties of 3,4-Dibromobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dibromobenzaldehyde is an aromatic organic compound with the chemical formula C₇H₄Br₂O. It serves as a crucial intermediate in the synthesis of a variety of more complex molecules, finding applications in the development of pharmaceuticals, agrochemicals, and dyes. A thorough understanding of its physical properties is fundamental for its effective use in research and development, enabling appropriate handling, reaction design, and purification strategies. This guide provides a comprehensive overview of the key physical characteristics of 3,4-Dibromobenzaldehyde, supported by detailed experimental protocols for their determination.

Core Physical Properties

The physical properties of 3,4-Dibromobenzaldehyde are summarized in the table below. These values are critical for predicting its behavior in various solvents and reaction conditions, as well as for ensuring safe handling and storage.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₄Br₂O | [1][2] |

| Molecular Weight | 263.91 g/mol | [1][2] |

| Appearance | Colorless crystal or white crystalline powder | |

| Melting Point | 67-73 °C | [3] |

| Boiling Point | ~277-303.6 °C (Predicted) | [3] |

| Density | ~1.977-2.16 g/cm³ (Predicted) | [3] |

| Solubility | Soluble in ethanol (B145695) and dichloromethane (B109758); slightly soluble to insoluble in water. | |

| CAS Number | 74003-55-7 | [2][4] |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical and spectral properties of a solid organic compound like 3,4-Dibromobenzaldehyde.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity. A sharp melting range typically signifies a pure compound, while a broad and depressed range suggests the presence of impurities.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

A small amount of finely powdered 3,4-Dibromobenzaldehyde is introduced into a capillary tube to a height of 1-2 mm.[5]

-

The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.

-

The assembly is placed in a heating bath (oil or a metal block).

-

The sample is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[6]

-

The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire solid has liquefied are recorded as the melting point range.[5]

Boiling Point Determination (Thiele Tube Method - for solids with a boiling point)

While 3,4-Dibromobenzaldehyde is a solid at room temperature, its boiling point can be determined using micro-scale methods.

Apparatus:

-

Thiele tube

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heat source (e.g., Bunsen burner)

-

Mineral oil

Procedure:

-

A small amount of 3,4-Dibromobenzaldehyde is placed in the small test tube.

-

A capillary tube is inverted (open end down) and placed inside the test tube containing the sample.

-

The test tube is attached to a thermometer and immersed in the mineral oil within the Thiele tube.[7]

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

-

Heating is continued until a steady stream of bubbles emerges from the tip of the inverted capillary tube.

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[7]

Solubility Determination

Understanding the solubility of 3,4-Dibromobenzaldehyde in various solvents is essential for designing reaction and purification protocols.

Apparatus:

-

Test tubes

-

Vortex mixer or magnetic stirrer

-

Analytical balance

-

A selection of solvents (e.g., water, ethanol, dichloromethane, acetone)

Procedure:

-

A known mass of 3,4-Dibromobenzaldehyde (e.g., 10 mg) is added to a test tube.

-

A known volume of the solvent (e.g., 1 mL) is added to the test tube.

-

The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period to ensure maximum dissolution.

-

The mixture is visually inspected to determine if the solid has completely dissolved.

-

If the solid dissolves, the compound is considered soluble under these conditions. If not, it is classified as slightly soluble or insoluble.

-

For a more quantitative assessment, the saturated solution can be filtered, and the solvent evaporated from a known volume of the filtrate. The mass of the remaining solid is then used to calculate the solubility in terms of g/L or mg/mL.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Apparatus:

-

Fourier-Transform Infrared (FTIR) spectrometer

-

Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory

-

A suitable volatile solvent (e.g., dichloromethane or acetone)

Procedure (Thin Film Method):

-

A small amount of 3,4-Dibromobenzaldehyde is dissolved in a few drops of a volatile solvent like dichloromethane.[4]

-

A drop of this solution is placed on a salt plate.

-

The solvent is allowed to evaporate, leaving a thin film of the solid compound on the plate.[4]

-

The salt plate is placed in the sample holder of the FTIR spectrometer.

-

The IR spectrum is then recorded.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the structure and chemical environment of the hydrogen atoms in the molecule.

Apparatus:

-

NMR spectrometer

-

NMR tube

-

Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

-

Tetramethylsilane (TMS) as an internal standard

Procedure:

-

A small amount of 3,4-Dibromobenzaldehyde is dissolved in a deuterated solvent in an NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.[8]

-

A small amount of TMS is added as an internal reference standard (δ = 0 ppm).

-

The NMR tube is placed in the spectrometer.

-

The ¹H NMR spectrum is acquired according to the instrument's standard operating procedures.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify and quantify volatile and semi-volatile compounds.

Apparatus:

-

Gas chromatograph coupled to a mass spectrometer

-

A suitable GC column (e.g., a non-polar or medium-polarity column)

-

A suitable solvent for sample preparation (e.g., dichloromethane)

Procedure:

-

A dilute solution of 3,4-Dibromobenzaldehyde is prepared in a volatile solvent.

-

An internal standard may be added to the solution for quantitative analysis.[9]

-

A small volume of the solution is injected into the GC.

-

The compound is vaporized and carried by an inert gas through the GC column, where it is separated from other components based on its boiling point and interaction with the stationary phase.

-

As the compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented.

-

The mass spectrometer detects the mass-to-charge ratio of the fragments, producing a mass spectrum that can be used for identification.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the physical and spectral characterization of a solid organic compound like 3,4-Dibromobenzaldehyde.

Safety and Handling

3,4-Dibromobenzaldehyde is irritating to the eyes, respiratory system, and skin. It is essential to handle this compound in a well-ventilated area, preferably a fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. Store the compound in a tightly sealed container in a cool, dry place.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. pennwest.edu [pennwest.edu]

- 3. quora.com [quora.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. byjus.com [byjus.com]

- 6. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Internal Standard Method and Calibration Curve Analysis in Gas Chromatography | MtoZ Biolabs [mtoz-biolabs.com]

Technical Guide to 3,4-Dibromobenzaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract: 3,4-Dibromobenzaldehyde is a substituted aromatic aldehyde that serves as a critical building block in organic synthesis. Its di-brominated phenyl ring and reactive aldehyde group make it a versatile precursor for the development of complex molecules, particularly in the fields of medicinal chemistry and materials science. This document provides a comprehensive overview of its physicochemical properties, a representative synthetic protocol, analytical characterization techniques, and its applications as a key intermediate in the synthesis of novel compounds with potential biological activity.

Physicochemical and Spectroscopic Data

Quantitative data for 3,4-Dibromobenzaldehyde (CAS: 74003-55-7) is summarized below. This information is essential for reaction planning, safety assessment, and analytical characterization.

| Property | Value | Reference |

| Molecular Formula | C₇H₄Br₂O | [1] |

| Molecular Weight | 263.91 g/mol | [1][2] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 67-71 °C | [3] |

| Boiling Point | 303.6 °C (Predicted) | [3] |

| Density | 1.977 g/cm³ (Predicted) | [3] |

| Solubility | Soluble in ethanol (B145695) and dichloromethane (B109758); Insoluble in water. | [2][3] |

| IUPAC Name | 3,4-dibromobenzaldehyde | [2] |

| InChIKey | UTYRZXNEFUYFCJ-UHFFFAOYSA-N | [2] |

Synthesis and Purification

3,4-Dibromobenzaldehyde is typically synthesized through the oxidation of the corresponding alcohol, (3,4-Dibromophenyl)methanol, which is a commercially available raw material[3]. The following is a representative experimental protocol based on standard oxidation methods.

Experimental Protocol: Oxidation of (3,4-Dibromophenyl)methanol

Objective: To synthesize 3,4-Dibromobenzaldehyde via the oxidation of (3,4-Dibromophenyl)methanol using pyridinium (B92312) chlorochromate (PCC).

Materials:

-

(3,4-Dibromophenyl)methanol

-

Pyridinium chlorochromate (PCC)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

-

Hexanes

-

Ethyl Acetate (B1210297)

Procedure:

-

Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (3,4-Dibromophenyl)methanol (1.0 eq) in anhydrous dichloromethane.

-

Addition of Oxidant: To the stirred solution, add pyridinium chlorochromate (PCC) (approx. 1.5 eq) in one portion. The mixture will turn dark and warm slightly.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Workup: Upon completion, dilute the reaction mixture with DCM. Pass the entire mixture through a short plug of silica gel to filter out the chromium salts. Wash the silica plug thoroughly with additional DCM.

-

Extraction and Drying: Combine the organic filtrates and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield pure 3,4-Dibromobenzaldehyde[4].

Caption: Workflow for the synthesis and purification of 3,4-Dibromobenzaldehyde.

Applications in Research and Drug Development

3,4-Dibromobenzaldehyde is not typically an active pharmaceutical ingredient itself but is a highly valued intermediate in medicinal chemistry[5]. Its utility stems from the presence of two key reactive sites: the aldehyde group and the two bromine atoms.

-

Precursor for Heterocyclic Scaffolds: The aldehyde functional group is readily used in condensation reactions (e.g., Knoevenagel, Wittig) to form carbon-carbon double bonds. This makes it an excellent starting material for synthesizing chalcone (B49325) derivatives, which can then be cyclized to produce biologically active heterocyclic compounds like pyrazoles and isoxazoles[5].

-

Scaffold for Coupling Reactions: The bromine atoms on the aromatic ring are ideal handles for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the strategic introduction of diverse substituents, enabling the construction of complex molecular libraries for drug screening.

-

Derivatives with Biological Activity: Research has shown that derivatives synthesized from brominated benzohydrazides, which can be prepared from 3,4-Dibromobenzaldehyde, exhibit significant antimicrobial and anticancer properties[6]. The brominated scaffold is often a key component in compounds designed to target specific biological pathways or enzymes.

Analytical Characterization Methods

A multi-technique approach is necessary for the unambiguous structural confirmation and purity assessment of 3,4-Dibromobenzaldehyde.

Experimental Protocol: NMR Spectroscopy

Objective: To confirm the chemical structure and assess the purity of 3,4-Dibromobenzaldehyde.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of a deuterated solvent (typically Chloroform-d, CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

¹H NMR Analysis: The ¹H NMR spectrum is expected to show distinct signals for the aromatic and aldehyde protons[5].

-

Aldehyde Proton (-CHO): A singlet in the highly deshielded region of δ 9.5-10.5 ppm.

-

Aromatic Protons: Three distinct signals in the aromatic region (δ 7.0-8.5 ppm), corresponding to the three protons on the substituted benzene (B151609) ring.

-

-

¹³C NMR Analysis: Provides information on the carbon framework, confirming the presence of the carbonyl carbon and the six aromatic carbons.

Experimental Protocol: Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern for structural confirmation.

Methodology:

-

Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source is typically used[7].

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate[8].

-

Analysis: The sample is injected into the GC, where it is volatilized and separated from impurities. Upon entering the MS, it is ionized, and the mass-to-charge ratio of the molecular ion and its fragments are detected. The resulting mass spectrum should show a prominent molecular ion peak corresponding to the molecular weight of 263.91 g/mol , with a characteristic isotopic pattern due to the presence of two bromine atoms[2].

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Methodology:

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet[2][7]. For ATR, a small amount of the solid sample is placed directly on the crystal and pressure is applied[7].

-

Data Acquisition: A background spectrum is collected first, followed by the sample spectrum. The spectrum is typically scanned in the range of 4000-400 cm⁻¹[7].

-

Interpretation: Key characteristic absorption bands include:

-

A strong C=O stretch for the aldehyde at ~1700 cm⁻¹.

-

C-H stretches for the aldehyde proton at ~2850 and ~2750 cm⁻¹.

-

C=C stretches for the aromatic ring in the 1600-1450 cm⁻¹ region.

-

C-Br stretches at lower wavenumbers.

-

Safety and Handling

3,4-Dibromobenzaldehyde is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[2].

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Avoid generating dust. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. It is sensitive to air and should be stored under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C[3].

-

First Aid: In case of eye contact, rinse immediately with plenty of water and seek medical advice. In case of skin contact, wash off with soap and plenty of water. If inhaled, move the person into fresh air.

References

- 1. scbt.com [scbt.com]

- 2. 3,4-Dibromobenzaldehyde | C7H4Br2O | CID 622053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,4-Dibromobenzaldehyde Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. benchchem.com [benchchem.com]

- 5. 3,4-Dibromobenzaldehyde|CAS 74003-55-7|RUO [benchchem.com]

- 6. Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Technical Guide: Physicochemical Characterization of 3,4-Dibromobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a key physicochemical property of 3,4-Dibromobenzaldehyde: its melting point. This information is critical for compound identification, purity assessment, and formulation development in research and drug discovery settings. This document outlines the reported melting point data, a detailed experimental protocol for its determination, and a generalized workflow for chemical characterization.

Physicochemical Data: Melting Point of 3,4-Dibromobenzaldehyde

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. It is a fundamental physical property used to characterize a substance and assess its purity. A sharp melting range typically indicates a high degree of purity, whereas a broad and depressed melting range often suggests the presence of impurities.

The reported melting point for 3,4-Dibromobenzaldehyde (CAS No. 74003-55-7) is presented in the table below. The data indicates a melting range, which is common for organic compounds.

| Parameter | Reported Value (°C) | Source(s) |

| Melting Point | 67 - 69 | [1][2] |

| Melting Point | 70 - 73 | [3] |

Note: Variations in reported melting ranges can arise from different experimental conditions, heating rates, and purity levels of the analyzed sample.

Experimental Protocol: Capillary Melting Point Determination

The following is a standard methodology for determining the melting point of a solid organic compound, such as 3,4-Dibromobenzaldehyde, using a capillary melting point apparatus.

2.1 Materials and Apparatus

-

Sample: 3,4-Dibromobenzaldehyde, finely powdered and thoroughly dried.

-

Apparatus: Digital melting point apparatus (e.g., Mel-Temp or similar).

-

Capillary Tubes: Glass, sealed at one end.

-

Tools: Spatula, mortar and pestle (if sample is not a fine powder), long glass tube for packing.

2.2 Sample Preparation

-

Drying: Ensure the 3,4-Dibromobenzaldehyde sample is completely dry. The presence of residual solvent can act as an impurity and depress the melting point.[4][5]

-

Grinding: If the sample consists of large crystals, gently grind it into a fine powder using a mortar and pestle. This ensures uniform packing and heat transfer.[5]

-

Loading the Capillary Tube:

-

Press the open end of a capillary tube into the powdered sample. A small amount of solid will enter the tube.[1]

-

Invert the tube and tap it gently on a hard surface to cause the solid to fall to the sealed end.[4][5]

-

To achieve dense packing, drop the capillary tube, sealed-end down, through a long, narrow tube (e.g., a piece of glass tubing). The bouncing action will compact the sample at the bottom.[4][5]

-

Repeat until the packed sample height is approximately 2-4 mm.[3]

-

2.3 Melting Point Measurement

-

Apparatus Setup: Turn on the melting point apparatus and ensure it is calibrated.

-

Rough Measurement (Optional but Recommended):

-

Insert the packed capillary tube into the heating block.

-

Set a rapid heating rate (e.g., 4-5°C per minute) to quickly determine an approximate melting range.[3][6] This saves time during the precise measurement.

-

Once this rough measurement is complete, allow the apparatus to cool to at least 15-20°C below the observed melting point.[3][4]

-

-

Accurate Measurement:

-

Insert a new, properly packed capillary tube.

-

Set the starting temperature to about 15°C below the approximate melting point found in the rough measurement.[4]

-

Set the heating rate (ramp rate) to a slow value, typically 1-2°C per minute, to ensure thermal equilibrium between the sample, heating block, and thermometer.[3][6]

-

Observe the sample through the magnifying eyepiece.

-

-

Data Recording:

-

Initial Melting Point (T1): Record the temperature at which the first droplet of liquid becomes visible within the solid.[3]

-

Final Melting Point (T2): Record the temperature at which the last solid crystal melts, and the sample is completely transformed into a transparent liquid.[3]

-

The melting point is reported as the range T1 - T2.

-

-

Replicate Measurements: For accuracy, perform the measurement at least twice with fresh samples and new capillary tubes. The results should be consistent.[3]

Workflow for Compound Characterization

The determination of a melting point is a crucial step in the broader workflow of identifying and characterizing a chemical compound. The following diagram illustrates a generalized logical workflow for this process.

Caption: A logical workflow for the identification of an unknown solid organic compound.

References

3,4-Dibromobenzaldehyde: A Technical Overview of its Boiling Point and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dibromobenzaldehyde is an organic compound that serves as a crucial intermediate in various synthetic pathways.[1] With the molecular formula C₇H₄Br₂O, this disubstituted benzaldehyde (B42025) is a valuable building block in the synthesis of pharmaceuticals, dyes, and pesticides.[1] Its utility in organic synthesis, particularly in the preparation of complex molecules like isomeric branched π-conjugated systems, underscores the importance of accurately characterizing its physical and chemical properties.[2] This guide provides an in-depth look at the boiling point of 3,4-Dibromobenzaldehyde, alongside a summary of its key physicochemical data and relevant experimental protocols.

Physicochemical Data

A comprehensive understanding of a compound's physical properties is fundamental for its application in research and development. The table below summarizes the key quantitative data for 3,4-Dibromobenzaldehyde.

| Property | Value | Source(s) |

| Boiling Point | ~277 °C | [1] |

| 303.6 ± 27.0 °C (Predicted) | [3] | |

| Melting Point | 67-69 °C | [3] |

| 70-73 °C | [1] | |

| Molecular Weight | 263.91 g/mol | [4][5] |

| Density | ~2.16 g/cm³ | [1] |

| Appearance | Colorless crystal or white crystalline powder | [1] |

| Solubility | Insoluble in water; Soluble in ethanol (B145695) and dichloromethane | [1][6] |

| CAS Number | 74003-55-7 | [4] |

Boiling Point Determination

The boiling point is a critical physical constant for the characterization and purification of compounds. For 3,4-Dibromobenzaldehyde, reported values for its boiling point vary, with one source citing approximately 277°C and another providing a predicted value of 303.6 ± 27.0 °C.[1][3] This discrepancy highlights the importance of experimental verification.

Given that 3,4-Dibromobenzaldehyde is a solid at room temperature, standard micro-scale techniques are most appropriate for an accurate determination of its boiling point.

Experimental Protocol: Thiele Tube Method for Boiling Point Determination

The Thiele tube method is a convenient and widely used technique for determining the boiling point of small quantities of a liquid or a molten solid.[7][8] It relies on the principle that the boiling point is the temperature at which the vapor pressure of the substance equals the atmospheric pressure.[7][9]

Materials:

-

3,4-Dibromobenzaldehyde sample

-

Thermometer

-

Small test tube (e.g., Durham tube)[7]

-

Capillary tube (sealed at one end)[7]

-

Rubber band or slice of rubber tubing[8]

-

Bunsen burner or other heat source[7]

Procedure:

-

Sample Preparation: Place a small amount of 3,4-Dibromobenzaldehyde into the small test tube, enough to form a melt of about 1-2 cm in height.[10]

-

Capillary Insertion: Place the capillary tube, with its sealed end pointing upwards, into the test tube containing the sample.[7]

-

Apparatus Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb. The rubber band should be positioned well above the level of the mineral oil in the Thiele tube to prevent it from degrading in the hot oil.[7][9]

-

Heating: Insert the thermometer and attached sample tube into the Thiele tube. The sample should be positioned near the middle of the oil bath.[7] Gently heat the side arm of the Thiele tube with a small flame, promoting oil circulation and ensuring uniform heating.[7][8]

-

Observation: As the temperature rises, the solid will melt. Continue heating. A slow, steady stream of bubbles will begin to emerge from the open end of the capillary tube as the air inside expands. As the temperature approaches the boiling point, this stream of bubbles will become rapid and continuous.[9][10]

-

Boiling Point Reading: Once a vigorous stream of bubbles is observed, remove the heat source and allow the apparatus to cool slowly.[7][10] The stream of bubbles will slow and eventually stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[7][11] Record this temperature.

Application in Synthesis: Aldol (B89426) Condensation

3,4-Dibromobenzaldehyde is a versatile reagent in organic synthesis. One common application is in the Claisen-Schmidt condensation, a type of aldol condensation, to form chalcones.[12][13] Chalcones are precursors to flavonoids and other biologically active compounds.[12][14]

Experimental Protocol: Synthesis of a Chalcone (B49325) Derivative

This protocol describes a general procedure for the synthesis of a chalcone from 3,4-Dibromobenzaldehyde and a suitable acetophenone (B1666503) derivative.

Materials:

-

3,4-Dibromobenzaldehyde

-

An appropriate acetophenone (e.g., acetophenone, 4'-chloroacetophenone)

-

Sodium hydroxide (B78521) (NaOH)

-

Ethanol

-

Mortar and pestle (for solvent-free methods) or reaction flask

-

Filtration apparatus

Procedure (Solvent-Free Example):

-

Grinding: In a mortar, combine one equivalent of 3,4-Dibromobenzaldehyde, one equivalent of the chosen acetophenone, and one equivalent of solid sodium hydroxide.[15]

-

Reaction: Grind the mixture with a pestle for approximately ten minutes. The reaction mixture will typically form a paste or solid.[15]

-

Isolation: Add water to the mortar to triturate the solid product.

-

Purification: Collect the crude chalcone product by suction filtration and wash it with water to remove any unreacted starting materials and sodium hydroxide.[15] The product can be further purified by recrystallization, often from 95% ethanol.[12][15]

-

Characterization: The final product's identity and purity can be confirmed using techniques such as melting point determination, thin-layer chromatography (TLC), and spectroscopic methods (NMR, IR).[15]

Safety Information

3,4-Dibromobenzaldehyde is an irritant.[1] It is known to cause skin and eye irritation and may cause respiratory irritation.[4] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[1] All manipulations should be performed in a well-ventilated area or a chemical fume hood.[1] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1]

References

- 1. chembk.com [chembk.com]

- 2. 3,4-Dibromobenzaldehyde | 74003-55-7 [chemicalbook.com]

- 3. 3,4-Dibromobenzaldehyde CAS#: 74003-55-7 [m.chemicalbook.com]

- 4. 3,4-Dibromobenzaldehyde | C7H4Br2O | CID 622053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. 74003-55-7 CAS MSDS (3,4-Dibromobenzaldehyde) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Thiele tube - Wikipedia [en.wikipedia.org]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. chymist.com [chymist.com]

- 11. youtube.com [youtube.com]

- 12. jetir.org [jetir.org]

- 13. ijarsct.co.in [ijarsct.co.in]

- 14. chemrevlett.com [chemrevlett.com]

- 15. rsc.org [rsc.org]

An In-depth Technical Guide to the Solubility of 3,4-Dibromobenzaldehyde in Organic Solvents

This technical guide provides a comprehensive overview of the solubility characteristics of 3,4-Dibromobenzaldehyde for researchers, scientists, and drug development professionals. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on a theoretical solubility profile based on the compound's chemical structure and offers a comprehensive, standard experimental protocol for the precise quantitative determination of its solubility in various organic solvents.

Introduction to 3,4-Dibromobenzaldehyde

3,4-Dibromobenzaldehyde is an organic compound with the molecular formula C₇H₄Br₂O. It presents as a colorless crystal or white crystalline powder and is a key intermediate in organic synthesis, particularly for the preparation of dyes, pharmaceuticals, and pesticides.[1] A thorough understanding of its solubility is crucial for its effective use in reaction chemistry, purification processes, and formulation development.

Key Physicochemical Properties:

-

Melting Point: 67-69 °C[4]

-

Boiling Point: 303.6 ± 27.0 °C (Predicted)[4]

-

Appearance: Colorless crystal or white crystalline powder[1]

Solubility Profile

The fundamental principle of "like dissolves like" governs the solubility of a compound. The molecular structure of 3,4-Dibromobenzaldehyde, which includes a polar carbonyl group and two bromine atoms on a benzene (B151609) ring, results in a molecule with significant polarity. This structure dictates its solubility in various organic solvents.

While specific quantitative data for 3,4-Dibromobenzaldehyde is scarce, qualitative information indicates it is soluble in ethanol (B145695) and dichloromethane (B109758) and slightly soluble to insoluble in water.[1][4] For a more detailed, albeit predictive, understanding, the following table summarizes the expected solubility of 3,4-Dibromobenzaldehyde in a range of common organic solvents, categorized by their polarity. This theoretical profile is supplemented by data from structurally similar compounds, such as 3,5-dibromo-4-hydroxybenzaldehyde (B181551), for which solubility in various organic solvents has been experimentally determined.[5]

Table 1: Predicted Qualitative and Comparative Solubility of 3,4-Dibromobenzaldehyde

| Solvent Category | Solvent Name | Predicted Solubility of 3,4-Dibromobenzaldehyde | Rationale & Comparative Data |

| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of these solvents can hydrogen bond with the carbonyl oxygen of the benzaldehyde. 3,4-Dibromobenzaldehyde is reported to be soluble in ethanol.[1] The structurally similar 3,5-dibromo-4-hydroxybenzaldehyde shows high solubility in neat ethanol and n-propanol.[5] |

| Polar Aprotic | Acetone, Dichloromethane (DCM), Chloroform, Ethyl Acetate, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents can engage in strong dipole-dipole interactions with the polar C-Br and C=O bonds of 3,4-Dibromobenzaldehyde, leading to effective solvation. It is reported to be soluble in dichloromethane.[1] The related compound 3,5-dibromo-4-hydroxybenzaldehyde exhibits maximum solubility in neat DMF.[5] |

| Nonpolar | Hexane, Toluene | Low to Moderate | The aromatic ring of 3,4-Dibromobenzaldehyde allows for some van der Waals interactions with nonpolar solvents. However, the significant polarity from the carbonyl and bromo groups is expected to limit high solubility in these solvents. |

| Aqueous | Water | Insoluble to Slightly Soluble | The presence of the large, nonpolar dibromophenyl group outweighs the polarity of the aldehyde group, leading to poor miscibility with water. It is reported to be insoluble or slightly soluble in water.[1][4] |

Experimental Protocol for Solubility Determination

To obtain precise and reliable quantitative solubility data, a systematic experimental approach is essential. The following protocol details a standard gravimetric method for determining the solubility of 3,4-Dibromobenzaldehyde in a specific organic solvent at a controlled temperature.

Materials and Equipment

-

3,4-Dibromobenzaldehyde (solid)

-

Selected organic solvent(s) of high purity

-

Analytical balance (readable to at least 0.1 mg)

-

Temperature-controlled shaker or water bath

-

Vials with airtight caps (B75204) (e.g., 20 mL scintillation vials)

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Glass petri dishes or weighing boats

-

Drying oven

-

Desiccator

Experimental Workflow

The logical flow for the gravimetric determination of solubility is depicted in the following diagram.

Caption: Gravimetric method for determining the solubility of a solid compound.

Step-by-Step Procedure

-

Preparation: Add an excess amount of 3,4-Dibromobenzaldehyde to a vial containing a precisely known volume of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Saturation: Seal the vial tightly and place it in a temperature-controlled shaker or water bath set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with constant agitation to ensure the solution reaches saturation.

-

Separation: After equilibration, cease agitation and allow the excess solid to settle. Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter that is chemically resistant to the solvent. This step is critical to prevent any undissolved solid from being transferred.

-

Quantification: Transfer the filtered aliquot to a pre-weighed glass dish. Place the dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

-

Calculation: Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature. Weigh the dish containing the dried 3,4-Dibromobenzaldehyde residue on an analytical balance. The mass of the dissolved solid is the difference between the final and initial weights of the dish. Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Signaling Pathways and Logical Relationships

In the context of drug development, understanding how a compound's solubility influences its biological activity is paramount. While specific signaling pathways involving 3,4-Dibromobenzaldehyde are not extensively documented in publicly available literature, a logical relationship exists between its physicochemical properties and its potential as a bioactive molecule. This relationship can be visualized as a hierarchical process.

Caption: The critical path from solubility to pharmacological effect in drug discovery.

This diagram illustrates that solubility is a foundational property that directly influences the ability to formulate a compound for biological testing. Poor solubility can hinder the delivery of the compound to its target in both in vitro and in vivo settings, thereby impacting its observed bioavailability and ultimate pharmacological effect.

Conclusion

While quantitative solubility data for 3,4-Dibromobenzaldehyde is not widely published, its chemical structure suggests high solubility in polar aprotic and polar protic organic solvents, and low solubility in nonpolar and aqueous media. For researchers and professionals requiring precise solubility values for applications in synthesis, purification, or formulation, the detailed gravimetric protocol provided in this guide offers a reliable method for empirical determination. This foundational data is essential for the effective and efficient use of 3,4-Dibromobenzaldehyde in scientific and industrial settings.

References

- 1. 3,4-Dibromobenzaldehyde [chembk.com]

- 2. scbt.com [scbt.com]

- 3. 3,4-Dibromobenzaldehyde | C7H4Br2O | CID 622053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 74003-55-7 CAS MSDS (3,4-Dibromobenzaldehyde) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

Commercial Suppliers and Technical Guide for 3,4-Dibromobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3,4-Dibromobenzaldehyde (CAS No: 74003-55-7), a key intermediate in organic synthesis, particularly for the development of novel pharmaceutical compounds. This document outlines its chemical and physical properties, identifies commercial suppliers, and provides detailed experimental protocols for its use in common synthetic transformations.

Properties and Specifications

3,4-Dibromobenzaldehyde is a disubstituted aromatic aldehyde that serves as a versatile building block in medicinal chemistry and material science. Its two bromine atoms and an aldehyde functional group offer multiple reaction sites for the construction of complex molecules.[1]

Table 1: Physicochemical Properties of 3,4-Dibromobenzaldehyde

| Property | Value | Reference |

| CAS Number | 74003-55-7 | [2][3] |

| Molecular Formula | C₇H₄Br₂O | [2][3] |

| Molecular Weight | 263.91 g/mol | [2][3] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 70-73 °C | [1] |

| Boiling Point | ~277 °C | [1] |

| Solubility | Soluble in ethanol (B145695) and dichloromethane; insoluble in water. | [1][4] |

Table 2: Typical Product Specifications from Commercial Suppliers

| Supplier | Purity | Available Quantities | Notes |

| Sigma-Aldrich | Not specified; sold as part of a collection of rare chemicals. Buyer assumes responsibility to confirm purity. | 250 mg | For early discovery researchers. |

| Santa Cruz Biotechnology | Lot-specific purity available on Certificate of Analysis. | Varies | For research use only.[3] |

| ChemicalBook | ≥98% | Varies | Connects various manufacturers.[4] |

Note: Purity and impurity profiles can vary by supplier and batch. It is recommended to obtain a lot-specific Certificate of Analysis for detailed information.

Applications in Drug Development

3,4-Dibromobenzaldehyde is a valuable precursor for the synthesis of a variety of heterocyclic compounds and other complex molecular architectures. Its derivatives have been explored for their potential as bioactive molecules, including as kinase inhibitors. While specific signaling pathway modulation by a direct derivative is not extensively published, structurally related benzaldehyde (B42025) derivatives have been shown to inhibit key cellular signaling pathways implicated in cancer, such as the PI3K/Akt pathway.[5][6]

Experimental Protocols

The aldehyde and bromo-substituents on the aromatic ring make 3,4-Dibromobenzaldehyde a versatile substrate for a range of organic reactions. Below are detailed protocols for two common and powerful transformations: the Suzuki-Miyaura coupling and the Wittig reaction.

Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of 3,4-Dibromobenzaldehyde with an arylboronic acid. This reaction is a powerful tool for the formation of carbon-carbon bonds.[7][8][9]

Experimental Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add 3,4-Dibromobenzaldehyde (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.1 mmol, 1.1 equiv.), and a base such as potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.).

-

Inert Atmosphere: The vessel is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

-

Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%). Subsequently, add a degassed solvent mixture, such as 1,4-dioxane (B91453) and water (e.g., in a 4:1 ratio, 10 mL total volume), via syringe.

-

Reaction Conditions: The reaction mixture is then heated to 90-100 °C and stirred vigorously.

-

Monitoring the Reaction: The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel to yield the desired biaryl product.

Wittig Reaction for Alkene Synthesis

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones. This protocol outlines the reaction of 3,4-Dibromobenzaldehyde with a phosphorus ylide to form a stilbene (B7821643) derivative.[2][10]

Experimental Procedure:

-

Ylide Formation (in situ): In a dry, two-necked round-bottom flask under an inert atmosphere, suspend the appropriate phosphonium (B103445) salt (e.g., benzyltriphenylphosphonium (B107652) chloride, 1.1 mmol, 1.1 equiv.) in anhydrous tetrahydrofuran (B95107) (THF). Cool the suspension in an ice bath and add a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), dropwise to generate the phosphorus ylide. The formation of the ylide is often indicated by a color change.

-

Aldehyde Addition: While maintaining the cold temperature, slowly add a solution of 3,4-Dibromobenzaldehyde (1.0 mmol, 1.0 equiv.) in anhydrous THF to the ylide solution.

-

Reaction Progression: Allow the reaction mixture to stir at 0 °C for a period and then warm to room temperature. The reaction is typically stirred for several hours to overnight.

-

Monitoring the Reaction: Monitor the consumption of the starting aldehyde using TLC.

-

Quenching and Work-up: Once the reaction is complete, quench it by the addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). Extract the product with an organic solvent such as diethyl ether or ethyl acetate. Combine the organic layers and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to afford the desired alkene.

Visualizations

Experimental Workflow: Suzuki-Miyaura Coupling

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Synthetic Pathway: From 3,4-Dibromobenzaldehyde to a Stilbene Derivative via Wittig Reaction

Caption: The logical progression of a Wittig reaction to form a stilbene derivative.

Potential Signaling Pathway Inhibition

Caption: Potential inhibition of the PI3K/Akt signaling pathway by a bioactive molecule.

References

- 1. juliethahn.com [juliethahn.com]

- 2. benchchem.com [benchchem.com]

- 3. scbt.com [scbt.com]

- 4. 3,4-Dibromobenzaldehyde | 74003-55-7 [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

A Technical Guide to the Synthesis of 3,4-Dibromobenzaldehyde from Protocatechualdehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed multi-step synthesis for the preparation of 3,4-Dibromobenzaldehyde from a readily available starting material, protocatechualdehyde (3,4-dihydroxybenzaldehyde). As a direct conversion is not well-documented in scientific literature, this guide details a robust, four-step synthetic pathway. The proposed route involves the protection of the aldehyde functionality, conversion of the phenolic hydroxyls to triflate leaving groups, a palladium-catalyzed bromination, and subsequent deprotection to yield the target compound. This document provides detailed experimental protocols for each key transformation, a summary of expected quantitative data, and a visual representation of the synthetic workflow. This guide is intended to provide a sound theoretical and practical framework for researchers in organic synthesis and drug development.

Introduction

3,4-Dibromobenzaldehyde is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. Its utility stems from the presence of the reactive aldehyde group and the two bromine atoms, which can be further functionalized through various cross-coupling reactions. The synthesis of this compound from protocatechualdehyde, a naturally derived phenolic aldehyde, presents a unique synthetic challenge due to the sensitive nature of the starting material.

This guide proposes a plausible and modern synthetic route, designed to be high-yielding and amenable to laboratory scale-up. Each step is based on well-established and reliable organic transformations.

Proposed Synthetic Pathway

The proposed synthesis of 3,4-Dibromobenzaldehyde from protocatechualdehyde is a four-step process:

-

Protection of the Aldehyde Group: The aldehyde in protocatechualdehyde is first protected as a 1,3-dioxolane (B20135) to prevent its reaction in subsequent steps.

-

Formation of Aryl Triflates: The two hydroxyl groups of the protected protocatechualdehyde are converted to trifluoromethanesulfonate (B1224126) (triflate) esters. Triflates are excellent leaving groups for palladium-catalyzed cross-coupling reactions.

-

Palladium-Catalyzed Bromination: The two triflate groups are substituted with bromine atoms using a palladium catalyst and a bromide salt.

-

Deprotection of the Aldehyde Group: The 1,3-dioxolane protecting group is removed under acidic conditions to regenerate the aldehyde, yielding the final product, 3,4-Dibromobenzaldehyde.

Quantitative Data Summary

The following tables summarize the key quantitative data for the starting material, intermediates, and the final product.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| Protocatechualdehyde | 139-85-5 | C₇H₆O₃ | 138.12 | Tan or brown powder |

| 2-(3,4-dihydroxyphenyl)-1,3-dioxolane | N/A | C₉H₁₀O₄ | 182.17 | Off-white solid |

| 2-(1,3-dioxolan-2-yl)benzene-1,4-diyl bis(trifluoromethanesulfonate) | N/A | C₁₁H₈F₆O₈S₂ | 446.29 | Colorless oil |

| 2-(3,4-dibromophenyl)-1,3-dioxolane (B2471574) | N/A | C₉H₈Br₂O₂ | 307.97 | White solid |

| 3,4-Dibromobenzaldehyde | 74003-55-7 | C₇H₄Br₂O | 263.91 | White to yellow solid |

| Reaction Step | Key Reagents | Typical Yield (%) | Purity (%) |

| 1. Aldehyde Protection | Ethylene (B1197577) glycol, p-toluenesulfonic acid | 90-95 | >98 (NMR) |

| 2. Triflate Formation | Triflic anhydride (B1165640), pyridine (B92270) | 85-90 | >95 (NMR) |

| 3. Palladium-Catalyzed Bromination | Pd₂(dba)₃, t-Bu-BrettPhos, KBr | 75-85 | >97 (GC-MS) |

| 4. Aldehyde Deprotection | Acetone (B3395972), water, 1 M HCl | 90-98 | >99 (HPLC) |

Experimental Protocols

Step 1: Protection of Protocatechualdehyde

Reaction: Protocatechualdehyde + Ethylene glycol → 2-(3,4-dihydroxyphenyl)-1,3-dioxolane

Materials:

-

Protocatechualdehyde (1.0 eq)

-

Ethylene glycol (1.5 eq)

-

p-Toluenesulfonic acid monohydrate (0.05 eq)

-

Toluene

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add protocatechualdehyde, toluene, ethylene glycol, and a catalytic amount of p-toluenesulfonic acid monohydrate.

-

Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate (B1210297).

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-(3,4-dihydroxyphenyl)-1,3-dioxolane, which can be used in the next step without further purification.

Step 2: Synthesis of Aryl Triflates

Reaction: 2-(3,4-dihydroxyphenyl)-1,3-dioxolane → 2-(1,3-dioxolan-2-yl)benzene-1,4-diyl bis(trifluoromethanesulfonate)

Materials:

-

2-(3,4-dihydroxyphenyl)-1,3-dioxolane (1.0 eq)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Anhydrous pyridine (3.0 eq)

-

Trifluoromethanesulfonic anhydride (Tf₂O) (2.2 eq)

-

1 M Hydrochloric acid

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 2-(3,4-dihydroxyphenyl)-1,3-dioxolane in anhydrous DCM in a flask under a nitrogen atmosphere and cool to 0 °C in an ice bath.

-

Add anhydrous pyridine to the solution.

-

Slowly add trifluoromethanesulfonic anhydride dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.

-

Upon completion, quench the reaction by the slow addition of cold 1 M HCl.

-

Separate the organic layer and wash it sequentially with 1 M HCl, water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Step 3: Palladium-Catalyzed Bromination

Reaction: 2-(1,3-dioxolan-2-yl)benzene-1,4-diyl bis(trifluoromethanesulfonate) → 2-(3,4-dibromophenyl)-1,3-dioxolane

Materials:

-

Aryl ditriflate from Step 2 (1.0 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

-

t-Bu-BrettPhos (0.05 eq)

-

Potassium bromide (KBr) (3.0 eq)

-

Potassium fluoride (B91410) (KF) (3.0 eq)

-

1,4-Dioxane (B91453) (anhydrous)

Procedure:

-

In a glovebox, add the aryl ditriflate, Pd₂(dba)₃, t-Bu-BrettPhos, KBr, and KF to an oven-dried Schlenk tube.

-

Add anhydrous 1,4-dioxane to the tube.

-

Seal the tube and heat the reaction mixture at 130 °C for 12-24 hours.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the residue by flash column chromatography to obtain 2-(3,4-dibromophenyl)-1,3-dioxolane.

Step 4: Deprotection of the Aldehyde

Reaction: 2-(3,4-dibromophenyl)-1,3-dioxolane → 3,4-Dibromobenzaldehyde

Materials:

-

2-(3,4-dibromophenyl)-1,3-dioxolane (1.0 eq)

-

Acetone

-

Water

-

1 M Hydrochloric acid

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 2-(3,4-dibromophenyl)-1,3-dioxolane in a mixture of acetone and water.

-

Add a catalytic amount of 1 M HCl.

-

Stir the reaction mixture at room temperature and monitor the progress by TLC.

-

Upon completion, neutralize the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the product with ethyl acetate.

-

Combine the organic extracts and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3,4-Dibromobenzaldehyde. The product can be further purified by recrystallization if necessary.[1][2][3]

Visualizations

The following diagrams illustrate the overall synthetic workflow and the logical relationships between the key stages of the synthesis.

Caption: Synthetic workflow for 3,4-Dibromobenzaldehyde.

References

Electrophilic Bromination of 4-Hydroxybenzaldehyde: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth examination of the electrophilic bromination of 4-hydroxybenzaldehyde (B117250), a cornerstone reaction in organic synthesis for producing valuable intermediates. We will explore the underlying reaction mechanisms, detail experimental protocols for the synthesis of its primary brominated derivatives, and present key quantitative and spectroscopic data.

Introduction and Theoretical Background

4-Hydroxybenzaldehyde is a bifunctional aromatic compound featuring both a hydroxyl (-OH) and an aldehyde (-CHO) group attached to a benzene (B151609) ring.[1] Its brominated derivatives, primarily 3-bromo-4-hydroxybenzaldehyde (B1265673) and 3,5-dibromo-4-hydroxybenzaldehyde, serve as crucial precursors in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals, including vanillin.[2][3][4]

The regioselectivity of the bromination is governed by the principles of electrophilic aromatic substitution (EAS). The directing effects of the existing substituents on the aromatic ring determine the position of the incoming electrophile (Br⁺).

-

Hydroxyl Group (-OH): This is a strongly activating group.[5][6] Through its ability to donate a lone pair of electrons into the ring via resonance, it increases the electron density of the aromatic system, making it more nucleophilic and thus more reactive towards electrophiles.[7][8] It is an ortho, para-director.

-

Aldehyde Group (-CHO): This is a deactivating group.[7] The carbonyl group withdraws electron density from the ring through both inductive and resonance effects, making the ring less reactive.[7][9] It is a meta-director.

In the case of 4-hydroxybenzaldehyde, the powerful activating and directing effect of the hydroxyl group dominates over the deactivating effect of the aldehyde group.[8] Therefore, electrophilic substitution occurs at the positions ortho to the hydroxyl group (C3 and C5), which are meta to the aldehyde group.

Reaction Mechanism and Products

The electrophilic bromination proceeds via the standard EAS mechanism. A bromine molecule is polarized by a Lewis acid or a polar solvent, generating an electrophilic bromine species that is attacked by the electron-rich aromatic ring. This forms a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. A subsequent deprotonation step restores the aromaticity of the ring, yielding the brominated product.

The degree of bromination is controlled by the stoichiometry of the reagents. Using approximately one equivalent of bromine typically favors the formation of the monosubstituted product, 3-bromo-4-hydroxybenzaldehyde . The use of excess bromine leads to the disubstituted product, 3,5-dibromo-4-hydroxybenzaldehyde .[3] However, the monosubstituted product can readily disproportionate, making the isolation of pure 3-bromo-4-hydroxybenzaldehyde challenging.[10][11]

Caption: Reaction pathway for mono- and di-bromination.

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |

| 4-Hydroxybenzaldehyde | C₇H₆O₂ | 122.12 | 115-118 | 123-08-0[1] |

| 3-Bromo-4-hydroxybenzaldehyde | C₇H₅BrO₂ | 201.02 | 130-135 | 2973-78-6[3][12] |

| 3,5-Dibromo-4-hydroxybenzaldehyde | C₇H₄Br₂O₂ | 279.91 | 181-185 | 2973-77-5 |

| Target Product | Reagents & Solvents | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| 3-Bromo-4-hydroxybenzaldehyde | Bromine, Chloroform (B151607) | 0 | Not specified | 65-75 | [2][13] |

| 3-Bromo-4-hydroxybenzaldehyde | Bromine, Dichloroethane, H₂O, H₂SO₄, H₂O₂ | 0 | ~3 hours | 86-88 | [2] |

| 3-Bromo-4-hydroxybenzaldehyde | Bromine, Methyl chloride, Ethyl acetate | 10-45 | 9 hours | 82.6 | [14] |

| 3,5-Dibromo-4-hydroxybenzaldehyde | p-Cresol (B1678582), Bromine, o-Dichlorobenzene | 32-168 | Not specified | High | [15] |

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | Mass Spec (m/z) |

| 4-Hydroxybenzaldehyde | ~9.8 (s, 1H, CHO), 6.8-7.8 (m, 4H, Ar-H), ~4-5 (br s, 1H, OH)[1] | ~191 (CHO), 115-162 (Ar-C)[1] | 3200-3600 (O-H), 1680-1700 (C=O), 1400-1600 (C=C)[1] | 122 (M⁺) |

| 3-Bromo-4-hydroxybenzaldehyde | Data not explicitly detailed in sources. Expected: aldehyde proton ~9.8 ppm, aromatic protons shifted, hydroxyl proton. | Data not available in sources. | Data not available in sources. | 199/201 (M⁺/M⁺+2), characteristic bromine isotopic pattern.[12] |

| 3,5-Dibromo-4-hydroxybenzaldehyde | Data not explicitly detailed in sources. Expected: aldehyde proton ~9.8 ppm, two aromatic protons as a singlet, hydroxyl proton. | Data not available in sources. | Data not available in sources. | 278/280/282 (M⁺/M⁺+2/M⁺+4), characteristic dibromo isotopic pattern. |

Note: Spectroscopic data can vary based on solvent and experimental conditions. The data for brominated products are based on expected chemical shifts and fragmentation patterns.[16]

Experimental Protocols

The following protocols are representative syntheses for the mono- and di-brominated products.

This protocol is adapted from a method yielding 65-75% of the target compound.[2][13]

Reagents and Materials:

-

4-Hydroxybenzaldehyde (61.1 g, 0.5 mol)

-

Chloroform (600 mL)

-

Bromine (27 mL, ~0.52 mol) dissolved in Chloroform

-

Ice bath

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

Procedure:

-

Suspend 4-hydroxybenzaldehyde in 600 mL of chloroform in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the suspension to 0°C using an ice bath.

-

While maintaining the temperature at 0°C, add a solution of bromine in chloroform dropwise to the suspension with vigorous stirring.

-

After the addition is complete, continue stirring at 0°C for a specified period (e.g., 2 hours).[2]

-

The reaction mixture is then typically worked up by diluting with a non-polar solvent like petroleum ether to precipitate the product.[2]

-

The crude product is collected by filtration, washed, and can be purified by recrystallization from water to yield 3-bromo-4-hydroxybenzaldehyde.[2][3]

This synthesis often starts from p-cresol to control the initial bromination steps.[15][17]

Reagents and Materials:

-

p-Cresol

-

o-Dichlorobenzene (solvent)

-

Bromine

-

Water

-

Reaction vessel suitable for heating

Procedure:

-

Nucleus Bromination: Dissolve p-cresol in o-dichlorobenzene. Perform bromination at a low temperature (e.g., 32-42°C) to achieve dibromination at the positions ortho to the hydroxyl group, yielding 2,6-dibromo-p-cresol.[15][17]

-